molecular formula C15H14 B14656151 9-Methyl-9,10-dihydrophenanthrene CAS No. 52978-94-6

9-Methyl-9,10-dihydrophenanthrene

Cat. No.: B14656151
CAS No.: 52978-94-6
M. Wt: 194.27 g/mol
InChI Key: OEVOTPDHCAGASB-UHFFFAOYSA-N
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Description

9-Methyl-9,10-dihydrophenanthrene: is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings. This compound is characterized by the addition of a methyl group at the 9th position and hydrogenation at the 9th and 10th positions of the phenanthrene structure. It is a colorless solid that is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale palladium-catalyzed reactions due to their efficiency and ability to produce high yields of the desired product. The use of industrial catalysts such as NiMo/Al2O3-USY is common in these processes .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Chromic acid

    Reduction: Hydrogen gas, Raney nickel

    Halogenation: Bromine

    Sulfonation: Sulfuric acid

Major Products:

    Phenanthrenequinone: from oxidation

    Phenanthrene: from reduction

    9-Bromophenanthrene: from halogenation

    Phenanthrenesulfonic acids: from sulfonation

Mechanism of Action

The mechanism of action of 9-Methyl-9,10-dihydrophenanthrene involves its interaction with various molecular targets and pathways. For instance, in hydrocracking processes, the compound undergoes hydrogenation, dehydrogenation, isomerization, and ring-opening reactions. These reactions are facilitated by industrial catalysts and result in the formation of monocyclic aromatic hydrocarbons .

Comparison with Similar Compounds

  • Phenanthrene
  • 9,10-Dihydrophenanthrene
  • 1-Methyl-9,10-dihydrophenanthrene
  • 8-Hydroxymethyl-2-hydroxyl-1-methyl-5-vinyl-9,10-dihydrophenanthrene

Uniqueness: 9-Methyl-9,10-dihydrophenanthrene is unique due to its specific substitution pattern and hydrogenation, which confer distinct chemical properties and reactivity. This makes it valuable in various synthetic and industrial applications .

Properties

CAS No.

52978-94-6

Molecular Formula

C15H14

Molecular Weight

194.27 g/mol

IUPAC Name

9-methyl-9,10-dihydrophenanthrene

InChI

InChI=1S/C15H14/c1-11-10-12-6-2-3-8-14(12)15-9-5-4-7-13(11)15/h2-9,11H,10H2,1H3

InChI Key

OEVOTPDHCAGASB-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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